molecular formula C48H93NO8 B1239566 GlcCer(d18:1/24:0)

GlcCer(d18:1/24:0)

Cat. No. B1239566
M. Wt: 812.3 g/mol
InChI Key: POQRWMRXUOPCLD-AAAFHMTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glccer(D18:1/24:0), also known as ganglioside GL1A or gaucher cerebroside, belongs to the class of organic compounds known as glycosyl-n-acylsphingosines. Glycosyl-N-acylsphingosines are compounds containing a sphingosine linked to a simple glucosyl moiety. Thus, glccer(D18:1/24:0) is considered to be a neutral glycosphingolipid lipid molecule. Glccer(D18:1/24:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Glccer(D18:1/24:0) has been found throughout most human tissues, and has also been primarily detected in blood. Within the cell, glccer(D18:1/24:0) is primarily located in the membrane (predicted from logP) and endosome.
Glucosylceramide (d18:1/24:0) is an organic molecular entity.

Scientific Research Applications

Role in Fungal Growth and Pathogenesis

Glucosylceramides (GlcCers) are crucial for the growth and virulence of fungi. In Penicillium digitatum, deletion of the gene encoding GlcCer synthase resulted in reduced growth and virulence, emphasizing GlcCers' role in cell growth, differentiation, and pathogenicity (Zhu et al., 2014).

Involvement in Sphingolipid Synthesis

GlcCers contribute to the synthesis of various sphingolipids. The synthesis pathway for glucosylsphingosine in cultured fibroblasts involves the glucosylation of sphingosine and deacylation of GlcCer, highlighting its role in complex lipid biosynthesis (Yamaguchi et al., 1994).

Structural Characterization Techniques

High-performance liquid chromatography-electrospray ionization mass spectrometry is used for the structural characterization of GlcCer, aiding in understanding their role in various biological processes (Ito et al., 2013).

Skin Barrier Function and Moisturization

GlcCers play an essential role in skin health. Studies have shown that dietary GlcCer can improve skin barrier function and reduce transepidermal water loss. These findings are significant for understanding and potentially treating skin conditions (Shimoda et al., 2012).

Anti-Melanogenic Activities

GlcCers derived from rice oil by-products have been shown to have anti-melanogenic effects in melanoma cells and human skin, suggesting potential applications in skin care and dermatology (Miyasaka et al., 2022).

Quantification in Biological Samples

Techniques like differential ion mobility spectrometry coupled with LC/ESI/MS/MS allow for the quantification of GlcCer isomers in plasma and cerebrospinal fluid, which is crucial for understanding their role in various diseases and biological functions (Xu et al., 2018).

properties

Molecular Formula

C48H93NO8

Molecular Weight

812.3 g/mol

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide

InChI

InChI=1S/C48H93NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,41-43,45-48,50-51,53-55H,3-34,36,38-40H2,1-2H3,(H,49,52)/b37-35+/t41-,42+,43+,45+,46?,47?,48+/m0/s1

InChI Key

POQRWMRXUOPCLD-AAAFHMTMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C(C([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O

physical_description

Solid

solubility

Insoluble

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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